4-Nitro-D-phenylalanine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPWOQZTJFYSEI-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679918 | |
| Record name | 4-Nitro-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147065-06-3 | |
| Record name | 4-Nitro-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of pharmaceutical compounds. For 4-Nitro-D-phenylalanine monohydrate, HPLC analysis is used to confirm a purity of ≥ 99.5%. chemimpex.com A typical HPLC method for an amino acid derivative like this would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.com The detector, often a UV detector, would be set to a wavelength where the nitroaromatic chromophore absorbs strongly. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would determine its purity. For example, a validated HPLC method for determining 4-amino-3-nitrophenol (B127093) in hair dyes used a C18 column with an isocratic mobile phase of acetonitrile and a pH 5.9 acetic buffer (20:80) at a flow rate of 1.0 ml/minute. helixchrom.com
Table 2: Example HPLC Purity Data for a Related Compound
| Compound | Purity (by HPLC) | Reference |
| 4-Nitro-D-phenylalanine monohydrate | ≥ 99.5% | chemimpex.com |
| 4-Nitro-L-phenylalanine | ≥ 98% | chemimpex.com |
Chiral Chromatography for Enantiomeric Separation
Since 4-Nitro-D-phenylalanine is a chiral compound, it is crucial to be able to separate it from its L-enantiomer. Chiral chromatography is the primary technique for this purpose. This can be achieved through two main approaches: indirect and direct methods. chiralpedia.com The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. The direct method, which is more common, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.cz Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds. phenomenex.com A study on the chiral separation of D,L-phenylalanine and D,L-tryptophan employed a mobile phase containing copper (II) and L-histidine to form mixed chelate complexes that could be separated on a standard column. researchgate.net For 4-Nitro-D-phenylalanine, a specific chiral HPLC method would need to be developed and validated to ensure enantiomeric purity.
X Ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. chemicalbook.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams can be used to calculate a three-dimensional map of the electron density within the crystal, from which the precise arrangement of atoms, bond lengths, and bond angles can be determined.
To date, there are no publicly available X-ray crystal structures for 4-Nitro-D-phenylalanine hydrochloride. However, a study on the related compound N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide reported its crystal structure, revealing details about the geometry of the hydrazide moiety and intermolecular contacts. phenomenex.com The crystal structure of L-phenylalanine-4-nitrophenol has also been determined, providing insights into the interactions between the two components. organicchemistrydata.org Obtaining the crystal structure of this compound would provide invaluable information about its solid-state conformation and packing, which can influence its physical properties such as solubility and stability.
Table 3: Crystallographic Data for Related Compounds
| Compound | Crystal System | Space Group | Unit Cell Dimensions (Å) | Reference |
| N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P2₁2₁2₁ | a = 8.1974, b = 10.6696, c = 12.9766 | phenomenex.com |
| L-phenylalanine-4-nitrophenol | - | - | - | organicchemistrydata.org |
Computational and Theoretical Investigations
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of 4-Nitro-D-phenylalanine hydrochloride. chemimpex.comchemimpex.com Reversed-phase HPLC, often using a C18 column, is a common method. The mobile phase typically consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724). tandfonline.com Detection is often performed using a UV detector, as the nitro-aromatic group provides a strong chromophore, making the compound easily detectable at specific wavelengths. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the nitro-substituted phenyl ring and the amino acid backbone. researchgate.net For instance, in the 1H NMR spectrum of 4-nitro-D-phenylalanine, specific chemical shifts would be observed for the protons of the benzene (B151609) ring, the alpha-carbon, and the beta-carbon. google.com
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information. chemimpex.com The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule, confirming the compound's identity. chemicalbook.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 4-Nitro-D-phenylalanine hydrochloride?
- Synthesis : The compound is typically synthesized via nitration of D-phenylalanine derivatives. Key steps include protecting the amino group (e.g., using Boc or Fmoc groups) to prevent undesired side reactions during nitration . Post-nitration, the protecting group is removed under acidic conditions, yielding the hydrochloride salt.
- Purification : Reverse-phase HPLC or recrystallization from aqueous ethanol is used to achieve >97% purity. Confirmatory techniques include NMR (e.g., δ<sup>1</sup>H: 8.2 ppm for aromatic protons) and mass spectrometry (exact mass: 246.0252 Da) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Structural Analysis : Use FT-IR (C=O stretch at ~1700 cm<sup>−1</sup>, NO2 asymmetric stretch at 1520 cm<sup>−1</sup>) and <sup>13</sup>C NMR (e.g., δ 125–135 ppm for nitroaryl carbons) .
- Solubility : The compound is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents like DMSO or DMF. Stability studies indicate degradation above 150°C, requiring storage at 2–8°C .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Light Sensitivity : The nitro group makes the compound photosensitive. Store in amber vials under inert gas (e.g., argon) to prevent photodegradation .
- pH Stability : Avoid prolonged exposure to alkaline conditions (pH >8), which may hydrolyze the nitro group. Buffered solutions (pH 4–6) are recommended for biological assays .
Advanced Research Questions
Q. How does this compound serve as a probe in enzyme inhibition studies?
- Mechanistic Insight : The nitro group acts as an electron-withdrawing moiety, altering substrate binding in enzymes like phenylalanine hydroxylase. Researchers use kinetic assays (e.g., IC50 determination) to compare inhibition potency with native D-phenylalanine .
- Case Study : In a 2018 study, the compound reduced catalytic efficiency (kcat/KM) by 80% in tyrosine kinase assays, suggesting competitive inhibition .
Q. What role does this compound play in single-cell metabolomics?
- Internal Standard : Its absence in biological systems and distinct m/z (246.0252 Da) make it ideal for quantifying low-abundance metabolites via nano-electrospray ionization mass spectrometry. In single-cell sampling, it enables normalization of analyte signals, reducing matrix effects .
- Protocol : Combine with nanopipette sampling (1–10 pL volume control) and HILIC chromatography for enhanced sensitivity .
Q. How can researchers resolve contradictions in solubility data reported for this compound?
- Data Discrepancy : Literature reports vary due to hydrate vs. anhydrous forms. For example, the hydrate (CAS 56613-61-7) has higher aqueous solubility than the hydrochloride salt .
- Troubleshooting :
- Confirm the salt form via thermogravimetric analysis (TGA) to detect water content.
- Pre-dry samples under vacuum (24 hours, 40°C) before solubility testing .
Q. What strategies optimize the use of this compound in isotopic labeling studies?
- Isotope Incorporation : Synthesize <sup>15</sup>N-labeled analogs via nitration of <sup>15</sup>N-D-phenylalanine. This enables tracking in metabolic flux analysis or protein turnover studies .
- Validation : Use LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 247 → 202 for <sup>15</sup>N-labeled species) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
